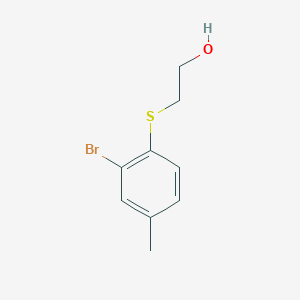

2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol

Description

Chemical Structure and Properties 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol (CAS: 5467-72-1) is a brominated aromatic compound featuring a sulfanyl (-S-) group and a hydroxyl (-OH) functional group. Its molecular formula is C₉H₁₁BrOS, with a molecular weight of 247.15 g/mol. The compound consists of a 2-bromo-4-methylphenyl ring attached via a sulfanyl bridge to an ethanol moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions and hydrogen bonding due to the hydroxyl group.

For example, describes the reflux of brominated aldehydes with amines in ethanol to form similar sulfanyl-containing structures. Potential applications include use as intermediates in pharmaceuticals, agrochemicals, or ligands in coordination chemistry .

Properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVRGJGIUZHZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol typically involves the reaction of 2-bromo-4-methylphenol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the hydroxyl group on the phenol ring, forming the phenylsulfanyl group. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

Oxidation: 2-(2-Bromo-4-methyl-phenylsulfanyl)acetaldehyde or 2-(2-Bromo-4-methyl-phenylsulfanyl)acetic acid.

Reduction: 2-(4-Methyl-phenylsulfanyl)-ethanol.

Substitution: 2-(2-Azido-4-methyl-phenylsulfanyl)-ethanol or 2-(2-Methyl-phenylsulfanyl)-ethanol.

Scientific Research Applications

2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physical and Chemical Properties

- Molecular Weight and Polarity: The target compound (247.15 g/mol) is lighter than sulfonyl analogues like 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol (279.15 g/mol) due to the absence of additional oxygen atoms . Sulfanyl groups (-S-) are less polar than sulfonyl (-SO₂-), making the target compound more lipophilic .

Thermal Stability :

- Solubility: The hydroxyl group in 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol enhances water solubility relative to non-hydroxylated analogues like 2-(3-Bromo-4-ethylphenyl)-2-methyl-propanoic acid (), which is a carboxylic acid with higher lipophilicity .

Biological Activity

Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C13H18N2O2

- Molecular Weight: 234.29 g/mol

- IUPAC Name: Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

The biological activity of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit enzymes related to neurotransmitter synthesis and degradation.

- Receptor Modulation : Preliminary studies indicate that this compound may act on specific receptors in the central nervous system (CNS), potentially influencing neurotransmission and offering neuroprotective effects.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate exhibits:

- Antioxidant Activity : It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

- Neuroprotective Effects : Cell culture studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress.

In Vivo Studies

Animal model studies have provided further insights into the biological activity:

| Study Type | Findings |

|---|---|

| Neuroprotection | Demonstrated reduced neuronal loss in models of neurodegeneration. |

| Behavioral Assays | Improved cognitive functions in rodent models of Alzheimer's disease. |

Case Studies

- Neurodegeneration Model : A study involving mice treated with tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate showed significant improvement in memory retention compared to control groups. The mechanism was linked to reduced levels of inflammatory cytokines and enhanced synaptic plasticity markers.

- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide, the compound significantly decreased cell death rates and improved cell viability in neuronal cultures.

Future Directions

Research is ongoing to explore the full therapeutic potential of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate. Future studies should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.